molecular formula C16H21BN2O4 B7958861 Ethyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole-5-carboxylate

Ethyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole-5-carboxylate

Cat. No.: B7958861
M. Wt: 316.2 g/mol
InChI Key: YMEMJTQHBCIHRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole-5-carboxylate is an organic compound that features a benzodiazole core with a boronate ester group

Preparation Methods

The synthesis of Ethyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole-5-carboxylate typically involves the Miyaura borylation reaction. This method employs a palladium catalyst to couple an aryl halide with a boronic acid or ester. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Ethyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole-5-carboxylate can undergo various chemical reactions, including:

Comparison with Similar Compounds

Ethyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole-5-carboxylate can be compared with other boronate ester-containing compounds such as:

Properties

IUPAC Name

ethyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-benzimidazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BN2O4/c1-6-21-14(20)10-7-11(13-12(8-10)18-9-19-13)17-22-15(2,3)16(4,5)23-17/h7-9H,6H2,1-5H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMEMJTQHBCIHRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2N=CN3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.